2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
Description
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Properties
IUPAC Name |
2-[4-[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O/c1-22(2,3)19-14-20(27-10-8-26(9-11-27)12-13-29)28-21(25-19)17(15-24-28)16-6-4-5-7-18(16)23/h4-7,14-15,29H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDYXSODJJDRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is a complex organic molecule belonging to the class of pyrazolo[1,5-a]pyrimidines. Its unique structure includes a pyrazolo[1,5-a]pyrimidine core, a piperazine ring, and various substituents that contribute to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The molecular formula for this compound is . The structural features include:
| Component | Description |
|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Substituents | Tert-butyl and chlorophenyl groups |
| Functional Groups | Piperazine ring and hydroxyl group |
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets. Preliminary studies suggest potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could modulate the activity of receptors that play critical roles in inflammation and cancer progression.
Therapeutic Potential
Research indicates that this compound may possess various therapeutic properties:
- Anti-inflammatory Effects : The compound has been suggested to exhibit anti-inflammatory activity through modulation of cytokine production.
- Anticancer Properties : There are indications that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Studies and Research Findings
A review of available literature reveals several studies focusing on the biological evaluation of similar compounds within the pyrazolo[1,5-a]pyrimidine class. For instance:
- Study on Related Compounds : A study investigating substituted pyrazolo[1,5-a]pyrimidines found significant anti-tubercular activity with IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis .
- Cytotoxicity Assessments : Compounds structurally similar to this compound were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293), showing low toxicity levels .
- Molecular Docking Studies : Research involving docking studies has suggested that these compounds effectively bind to target proteins involved in cancer progression, indicating their potential as lead compounds for drug development .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of pyrazolo[1,5-a]pyrimidine precursors with tert-butyl-substituted aryl halides under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) .
- Step 2 : Piperazine ring introduction via nucleophilic substitution, using catalysts like triethylamine in dichloromethane at 0–5°C .
- Key intermediates : 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine and 4-(chloroethyl)piperazine derivatives .
Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?
- X-ray crystallography : Resolves molecular geometry (e.g., bond angles, torsion angles) with mean C–C deviation <0.004 Å .
- NMR spectroscopy : 1H/13C NMR in DMSO-d6 identifies substituents (e.g., tert-butyl at δ 1.35 ppm, piperazine protons at δ 2.8–3.2 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
Q. What are the solubility profiles and physicochemical properties critical for experimental design?
- Solubility : Low in water (<0.1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
- LogP : Predicted ~3.2 (via computational tools like MarvinSketch), indicating moderate lipophilicity .
- Stability : Degrades under prolonged UV exposure; recommend storage in amber vials at –20°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Lower reaction temperatures (0–5°C) reduce side products during piperazine coupling .
- Catalyst screening : Test alternatives to triethylamine (e.g., DBU or DMAP) to enhance nucleophilic substitution efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) while maintaining >80% yield .
Q. What strategies address contradictory bioactivity data across studies?
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
- Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) .
- Structural analogs : Test derivatives (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
Q. How can SAR studies evaluate the role of the tert-butyl group?
- Analog synthesis : Replace tert-butyl with smaller (methyl) or bulkier (adamantyl) groups .
- Binding assays : Use surface plasmon resonance (SPR) to measure affinity changes (ΔKD) for target proteins .
- Computational docking : Compare tert-butyl interactions in binding pockets (e.g., hydrophobic vs. steric effects) .
Q. What computational approaches predict target interactions and selectivity?
- Molecular docking : AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding sites) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors near the pyrimidine ring) .
Q. What considerations are essential for in vivo pharmacokinetic studies?
Q. How are degradation products identified during stability studies?
Q. What methodologies validate selectivity in enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
